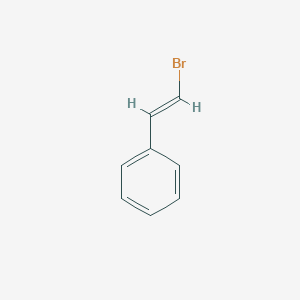

![molecular formula C10H8O2S B074233 6-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 1467-86-3](/img/structure/B74233.png)

6-Methylbenzo[b]thiophene-2-carboxylic acid

Vue d'ensemble

Description

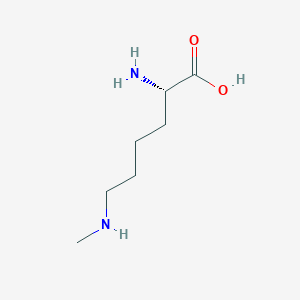

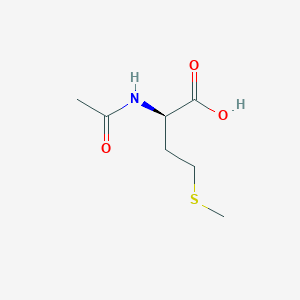

6-Methylbenzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential applications in the synthesis of heterocyclic compounds, which are pivotal in the development of new materials and pharmaceuticals. Its structure comprises a thiophene ring fused with a benzene ring, substituted with a methyl group and a carboxylic acid group, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid and related compounds involves palladium-catalyzed cross-coupling reactions, starting from brominated or boronated thiophene intermediates. These reactions are pivotal for creating a diverse array of thiophene derivatives by facilitating the introduction of various functional groups into the thiophene moiety. A notable method includes the use of Suzuki cross-coupling of 6-boronated methylbenzo[b]thiophenes intermediates with bromo or iodonitrobenzene, followed by reductive cyclization (Ferreira, Queiroz, & Kirsch, 2001).

Molecular Structure Analysis

The molecular structure of 6-Methylbenzo[b]thiophene-2-carboxylic acid is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques elucidate the planarity of the benzene and thiophene rings and the positions of substituents which significantly affect the compound's electronic and photophysical properties.

Chemical Reactions and Properties

6-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including nitration, which results in the introduction of nitro groups at specific positions on the benzene ring. The reaction conditions significantly influence the substitution pattern and yield of the nitration products (Cooper & Scrowston, 1971). Additionally, this compound serves as a precursor for the synthesis of novel arylidene derivatives showing promising antimicrobial activity (Kathiravan, Venugopal, & Muthukumaran, 2017).

Applications De Recherche Scientifique

Application 1: Antagonist of the Neurokinin-2 Receptor

- Summary of the Application : This compound has been used in the development of antagonists for the hNK (2) receptor . This is part of a project aimed at identifying a series of small, orally available antagonists for this receptor .

- Methods of Application : The researchers started from one of their capped dipeptide libraries and made further chemical modifications to reduce the overall peptide character of this series . This resulted in the improvement of their in vivo antagonist activity .

- Results or Outcomes : The work identified 6-methylbenzo[b]thiophene-2-carboxylic acid as a compound with subnanomolar potency in all the in vitro tests . It was found to be highly potent and of long duration upon in vivo testing after both intravenous (iv) and intradermal (id) dosing .

Application 2: Platinum(IV) Prodrugs for Cancer Treatment

- Summary of the Application : This compound has been used in the development of platinum(IV) prodrugs designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These prodrugs are being investigated for their potential to overcome cisplatin resistance in cancer treatment .

- Methods of Application : Two anticancer Pt(IV) prodrugs were synthesized with the formulas [Pt(NH3)2Cl2(L1)2] and [Pt(NH3)2Cl2(L2)2], where L2 is 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid . These prodrugs were designed to enter cancer cells effectively, cause DNA damage, and simultaneously downregulate Mcl-1 to prompt a conspicuous apoptotic response .

- Results or Outcomes : Both prodrugs exhibited high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The resistance factors of both complexes for cisplatin-resistant cancer cells also decreased markedly as compared with that of cisplatin . In addition, these prodrugs showed much stronger inhibition towards the growth of non-small-cell lung cancer in nude mice than cisplatin .

Application 3: Active Ingredient in Eye Drops

- Summary of the Application : This compound is used in the production of Suprofen, which is the active ingredient in some eye drops .

- Methods of Application : The compound undergoes a double deprotonation process with LDA to give the 5-lithio derivative . This derivative is a precursor to many 5-substituted derivatives .

- Results or Outcomes : The resulting product, Suprofen, is used as an effective ingredient in eye drops .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin, and ingestion .

Propriétés

IUPAC Name |

6-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRBOHOKLNORTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510526 | |

| Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylbenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

1467-86-3 | |

| Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.